N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimalarial, and antileishmanial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like acetone and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial and antileishmanial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in metabolic pathways. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- **N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID
- (Z)-5-((1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE)-3-((1-SUBSTITUTED PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)THIAZOLIDINE-2,4-DIONE
Uniqueness
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its dual pyrazole rings, which enhance its binding affinity to various molecular targets, making it a potent compound for pharmacological applications .
Properties
Molecular Formula |
C16H24N6O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-12-14(8-19-21(12)3)7-17-16(23)13-5-4-6-22(10-13)26(24,25)15-9-18-20(2)11-15/h8-9,11,13H,4-7,10H2,1-3H3,(H,17,23) |
InChI Key |
YTCCLARHEIAYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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